
acetic acid;(1R,2R)-cyclooctane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;(1R,2R)-cyclooctane-1,2-diol is a compound that combines the properties of acetic acid and a chiral diol Acetic acid is a simple carboxylic acid known for its role in vinegar, while (1R,2R)-cyclooctane-1,2-diol is a chiral molecule with two hydroxyl groups on a cyclooctane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,2R)-cyclooctane-1,2-diol typically involves the dihydroxylation of cyclooctene followed by esterification with acetic acid. The dihydroxylation can be achieved using osmium tetroxide (OsO₄) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction conditions usually involve a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C. The resulting diol is then esterified with acetic acid using a catalyst like sulfuric acid (H₂SO₄) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve crystallization or chromatography to obtain the desired enantiomeric purity.
化学反応の分析
Types of Reactions
Acetic acid;(1R,2R)-cyclooctane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form cyclooctane derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution at room temperature.
Reduction: LiAlH₄ in anhydrous ether at low temperatures.
Substitution: SOCl₂ in the presence of pyridine at room temperature.
Major Products
Oxidation: Cyclooctane-1,2-dione or cyclooctane-1,2-dicarboxylic acid.
Reduction: Cyclooctane.
Substitution: Cyclooctane-1,2-dichloride or cyclooctane-1,2-dibromide.
科学的研究の応用
Acetic acid;(1R,2R)-cyclooctane-1,2-diol has several scientific research applications:
作用機序
The mechanism of action of acetic acid;(1R,2R)-cyclooctane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The chiral nature of the compound allows it to selectively bind to specific sites, influencing biochemical pathways. For example, it may inhibit certain enzymes by mimicking the transition state of their substrates, thereby reducing their activity . The hydroxyl groups can also form hydrogen bonds with target molecules, enhancing binding affinity and specificity .
類似化合物との比較
Similar Compounds
Cyclooctane-1,2-diol: Lacks the acetic acid moiety, making it less reactive in esterification reactions.
Cyclooctane-1,2-dione: An oxidized form with different chemical properties and reactivity.
Cyclooctane-1,2-dicarboxylic acid: Contains two carboxylic acid groups, leading to different applications and reactivity.
Uniqueness
Acetic acid;(1R,2R)-cyclooctane-1,2-diol is unique due to its combination of a chiral diol and a carboxylic acid. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its chiral nature also provides opportunities for enantioselective applications in catalysis and drug development .
特性
CAS番号 |
52354-78-6 |
|---|---|
分子式 |
C10H20O4 |
分子量 |
204.26 g/mol |
IUPAC名 |
acetic acid;(1R,2R)-cyclooctane-1,2-diol |
InChI |
InChI=1S/C8H16O2.C2H4O2/c9-7-5-3-1-2-4-6-8(7)10;1-2(3)4/h7-10H,1-6H2;1H3,(H,3,4)/t7-,8-;/m1./s1 |
InChIキー |
LYEBMCDLPSJQIZ-SCLLHFNJSA-N |
異性体SMILES |
CC(=O)O.C1CCC[C@H]([C@@H](CC1)O)O |
正規SMILES |
CC(=O)O.C1CCCC(C(CC1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


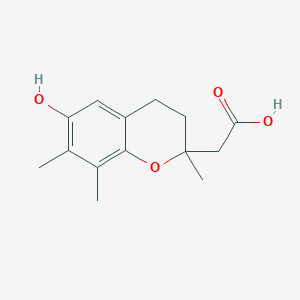
![Triethyl[(1-ethynylcyclohexyl)oxy]silane](/img/structure/B14647962.png)
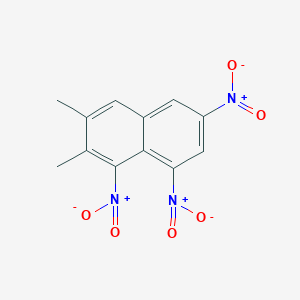

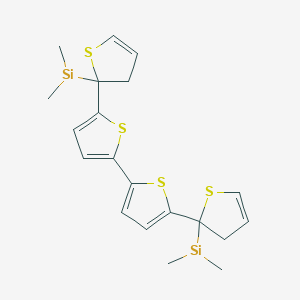
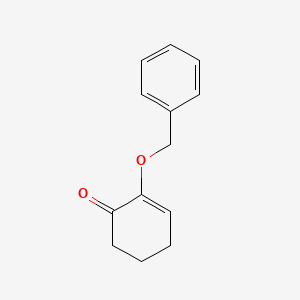
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14647990.png)
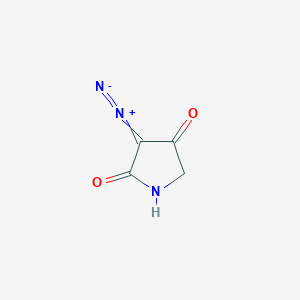
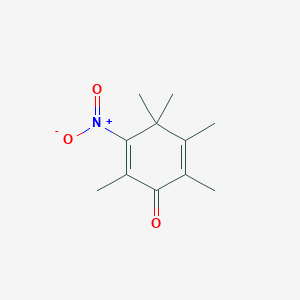
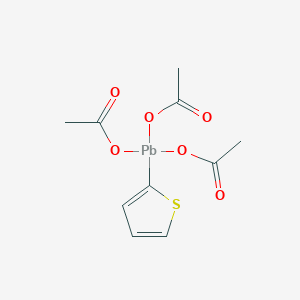

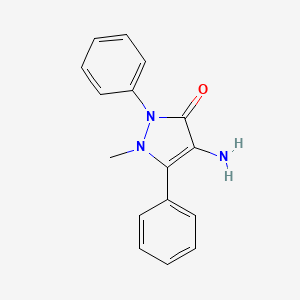
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid](/img/structure/B14648050.png)
![N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine](/img/structure/B14648053.png)
